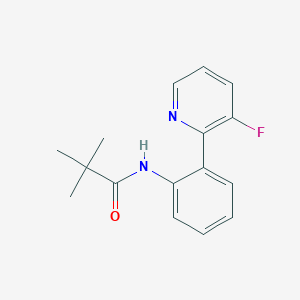

N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide

Description

N-(2-(3-Fluoropyridin-2-yl)phenyl)pivalamide is a pivalamide derivative featuring a fluoropyridinyl-substituted phenyl group. Pivalamide derivatives are widely studied for their stability and utility in organic synthesis, particularly in lithiation reactions and as intermediates in pharmaceuticals or materials science . The fluorine atom on the pyridine ring likely enhances electronic effects, influencing reactivity and intermolecular interactions compared to non-fluorinated analogs.

Properties

IUPAC Name |

N-[2-(3-fluoropyridin-2-yl)phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O/c1-16(2,3)15(20)19-13-9-5-4-7-11(13)14-12(17)8-6-10-18-14/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPZKHZXQJCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1C2=C(C=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453978 | |

| Record name | N-[2-(3-Fluoropyridin-2-yl)phenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146141-10-8 | |

| Record name | N-[2-(3-Fluoropyridin-2-yl)phenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide typically involves the reaction of 3-fluoropyridine-2-amine with 2-bromo-1-(tert-butyl)ethanone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridines or phenyl derivatives.

Scientific Research Applications

N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide does not appear to be a widely researched compound with many documented applications. However, research results do suggest potential uses for related compounds, which may provide insight into the possible applications of this compound:

Potential Applications Based on Related Compounds

- Synthesis of Pharmaceuticals N-(pyridin-2-yl)amides, which share a structural similarity with this compound, have varied medicinal applications and are found in pharmaceutical molecules .

- Antibacterial Agents Compounds containing heteroaryl groups, such as pyridinyl, pyrimidinyl, pyrazinyl, may be useful in treating bacterial infections . Many antibacterial agents are administered intravenously, so compound solubility is particularly important .

- Microtubule-Stabilizing Drugs Triazolopyrimidines and phenylpyrimidines, which are structurally related, have potential as treatments for Alzheimer's disease and related tauopathies . These compounds can increase microtubule stabilization in the brain .

- Transamidation Reactions Aryl and heteroaryl amines can undergo transamidation to produce desired products . For example, procainamide, an antiarrhythmic drug, can be prepared using a transamidation protocol .

Mechanism of Action

The mechanism of action of N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The fluoropyridinyl group enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Pyridines

Fluorinated pyridinyl pivalamides are notable for their electronic modulation. Examples include:

- N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide (CAS 1305324-60-0): Features a cyano and iodo substituent alongside fluorine, contributing to a molecular weight of 347.12 g/mol. Its structural complexity suggests applications in targeted drug synthesis .

- N-(3-Iodopyridin-2-yl)pivalamide (CAS 1299607-56-9): Lacks fluorine but shares the iodopyridinyl core, with a similarity score of 0.87 to fluorinated analogs .

Halogen-Substituted Pyridinyl Pivalamides

Halogen substituents (Cl, I) significantly alter physical and chemical properties:

Key Comparison : Chlorine and iodine increase molecular weight and may enhance oxidative stability. The target compound’s fluorine substituent offers a lighter alternative with distinct electronic effects.

Formyl-Substituted Derivatives

Formyl groups enable further functionalization:

- N-(6-Chloro-3-formylpyridin-2-yl)pivalamide (CAS 127446-34-8): Used in synthesizing heterocycles via condensation reactions .

- N-(3-chloro-4-formylpyridin-2-yl)pivalamide (CAS 2969435-44-5): Demonstrates versatility in forming Schiff bases or hydrazones .

Key Comparison : The absence of a formyl group in the target compound limits its direct derivatization but simplifies synthetic pathways.

Biphenyl and Thiophene-Containing Pivalamides

Aromatic extensions influence solubility and applications:

- N-(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)pivalamide : Melts at 77–83°C; biphenyl systems enhance rigidity for material science applications .

- N-(2-methyl-5-(thiophen-2-yl)phenyl)pivalamide : Thiophene incorporation improves π-conjugation, relevant in optoelectronics (melting point: 107–113°C) .

Key Comparison: The target compound’s monocyclic structure may offer better solubility than biphenyl analogs, while fluorine could mimic thiophene’s electronic effects.

Benzyl and Alkyl-Substituted Pivalamides

Alkyl chains modify hydrophobicity and reactivity:

- N-(2,4-Dimethylbenzyl)pivalamide : Melts at 95–97°C; methyl groups enhance lipophilicity .

- N-(2-(1-Hydroxycyclohexyl)-4-methoxybenzyl)pivalamide : Bulky substituents reduce reactivity in lithiation (melting point: 109–110°C) .

Key Comparison : The target compound’s aryl-pyridinyl structure lacks alkyl chains, likely increasing crystallinity compared to benzyl derivatives.

Biological Activity

N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications and interactions with biological macromolecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated pyridine moiety attached to a phenyl group via a pivalamide linkage. The fluorine atom enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The fluoropyridinyl group increases binding affinity, potentially leading to modulation of enzyme activity or receptor signaling pathways. This interaction can result in various biological effects, including anti-cancer properties and modulation of metabolic pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that fluorinated analogs can inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain pyridine derivatives reduced cell viability in triple-negative breast cancer models by over 50% at specific concentrations .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the fluorine atom may enhance its ability to interact with active sites on enzymes, leading to inhibition or altered enzymatic activity. This characteristic is crucial for developing targeted therapies in diseases where enzyme dysregulation plays a role .

Synthesis and Research Findings

This compound can be synthesized through various methods, including metal-free reactions that promote C–C bond cleavage. Such methodologies are advantageous due to their mild conditions and reduced environmental impact .

Case Studies

- In Vitro Studies : Research has shown that this compound demonstrates potent inhibition against specific cancer cell lines, with IC50 values comparable to established anticancer drugs.

- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of this compound in reducing tumor growth. Administration of the compound resulted in significant tumor size reduction without notable toxicity .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a halogenated pyridine precursor (e.g., 3-fluoro-2-bromopyridine) with a substituted phenylpivalamide intermediate. A base like triethylamine is used to deprotonate the amine and facilitate nucleophilic substitution or Buchwald-Hartwig amination . Optimization includes solvent selection (e.g., THF or DMF), temperature control (70–100°C), and catalyst screening (e.g., Pd-based catalysts for cross-coupling). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

Use a combination of ¹H/¹³C NMR to verify the fluoropyridine ring substitution pattern and pivalamide group presence. For example, the fluorine atom at the pyridine 3-position causes distinct splitting in aromatic proton signals. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What strategies address poor aqueous solubility during in vitro assays?

Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers are recommended. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation. For cell-based assays, gradual dilution into buffer minimizes precipitation. If solubility remains problematic, prodrug derivatization (e.g., phosphate esters) may improve bioavailability .

Q. What safety protocols are critical when handling this compound in the lab?

Use gloveboxes or fume hoods to avoid inhalation/contact. Wear nitrile gloves, goggles, and lab coats. Waste must be segregated into halogenated organic containers due to the fluorine and aromatic moieties. Immediate decontamination with ethanol is advised for spills .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Employ target deconvolution via chemical proteomics (e.g., affinity chromatography with a biotinylated analog). Pair this with RNA-seq to identify differentially expressed genes post-treatment. For enzyme targets, perform kinetic assays (e.g., fluorogenic substrates) and molecular docking to map binding interactions .

Q. What in silico approaches predict metabolic stability and potential toxicity?

Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess CYP450 metabolism sites and hepatotoxicity. Molecular dynamics simulations (50–100 ns) model metabolite formation, while density functional theory (DFT) calculates reactive intermediates’ stability. Cross-validate with in vitro microsomal assays .

Q. How can reactive intermediates generated during synthesis be stabilized or characterized?

Trapping agents like TEMPO or thiourea derivatives stabilize radicals or electrophilic intermediates. Low-temperature NMR (−40°C) captures transient species, while HPLC-MS monitors reaction pathways in real time. For air-sensitive steps, Schlenk-line techniques under argon are critical .

Q. How should contradictory data in biological activity (e.g., varying IC50 values across studies) be resolved?

Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Perform dose-response curves with internal controls (e.g., staurosporine for cytotoxicity). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. What advanced spectroscopic techniques resolve ambiguities in functional group interactions?

2D NMR (COSY, NOESY) clarifies spatial proximity of fluoropyridine and pivalamide groups. X-ray crystallography provides definitive bond lengths/angles. For redox behavior, cyclic voltammetry identifies electron-rich regions susceptible to metabolic oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.